1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene
CAS No.: 2012869-43-9
VCID: VC2787822
Molecular Formula: C8H6BrClF2O
Molecular Weight: 271.48 g/mol
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene would likely involve multiple steps, starting from a suitable benzene derivative. A general approach might include:
Applications and Potential UsesWhile specific applications of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene are not well-documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine and difluoroethoxy groups can impart unique properties, such as increased lipophilicity and stability, which are valuable in drug design and material science. Safety and HandlingGiven the presence of bromine and chlorine, 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is likely to be hazardous if ingested or inhaled. It should be handled with caution, using appropriate personal protective equipment (PPE) and stored in a well-ventilated area. |
---|---|
CAS No. | 2012869-43-9 |
Product Name | 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene |
Molecular Formula | C8H6BrClF2O |
Molecular Weight | 271.48 g/mol |
IUPAC Name | 1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene |
Standard InChI | InChI=1S/C8H6BrClF2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 |
Standard InChIKey | MZLXCTDUFCKTKS-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)Br)OCC(F)F |
Canonical SMILES | C1=C(C=C(C=C1Cl)Br)OCC(F)F |
PubChem Compound | 138403260 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume